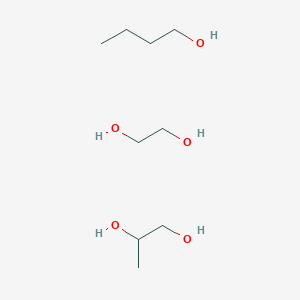

ブタン-1-オール;エタン-1,2-ジオール;プロパン-1,2-ジオール

概要

説明

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether is a copolymer composed of ethylene glycol and propylene glycol units, terminated with a butyl ether group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .

科学的研究の応用

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and solvent in various chemical reactions.

Biology: Employed in the formulation of biological assays and as a stabilizer for proteins and enzymes.

Medicine: Utilized in drug delivery systems to enhance the solubility and stability of pharmaceuticals.

Industry: Applied in the production of lubricants, hydraulic fluids, and heat transfer fluids.

作用機序

Target of Action

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether, also known as Butan-1-ol;ethane-1,2-diol;propane-1,2-diol, is a block copolymer that consists of a hydrophilic poly(ethylene glycol) (PEG) segment and a hydrophobic poly(propylene glycol) (PPO) segment . It is primarily used as an excipient in drug formulations to improve solubility, stability, and controlled release of drugs .

Mode of Action

The compound’s mode of action relies on its ability to self-assemble into micelles in aqueous solutions . When added to a system, the hydrophobic PPO segments aggregate together, forming a core, while the hydrophilic PEG segments create a protective shell around the core . This amphiphilic nature allows it to form micelles in aqueous solutions, where the hydrophobic PPO segments aggregate in the core while the hydrophilic PEG segments form the outer shell .

Biochemical Pathways

The formation of micelles gives Poly(ethylene glycol-ran-propylene glycol) monobutyl ether its surfactant properties . In pharmaceuticals, it is utilized as an excipient in drug formulations to improve solubility, stability, and controlled release of drugs . It can also be employed as a carrier for drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents .

Pharmacokinetics

It is known to be soluble in water at temperatures below 70°c , which suggests that it may have good bioavailability due to its solubility.

Result of Action

The result of the compound’s action is the improved solubility, stability, and controlled release of drugs . It can also enhance the bioavailability and targeting of therapeutic agents when employed as a carrier for drug delivery systems .

Action Environment

Environmental factors such as temperature can influence the compound’s action, efficacy, and stability. For instance, it is soluble in water at temperatures below 70°C , which can affect its ability to form micelles and thus its efficacy as a surfactant. Furthermore, its low pour point (4°C) and high boiling point (>200°C) suggest that it has excellent thermal stability .

生化学分析

Biochemical Properties

It is known that butan-1-ol and propan-2-ol can be oxidized by NAD+, catalyzed by yeast alcohol dehydrogenase . This suggests that Poly(ethylene glycol-ran-propylene glycol) monobutyl ether may interact with enzymes such as alcohol dehydrogenase in biochemical reactions .

Cellular Effects

It is known that the compound can form micelles in aqueous solutions , which could potentially influence cell function by affecting the distribution and availability of other molecules within the cell.

Molecular Mechanism

It is known that the compound can form micelles in aqueous solutions , which could potentially interact with biomolecules in various ways. For example, the micelles could encapsulate or transport other molecules, or they could interact with cell membranes.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

It is known that butan-1-ol and propan-2-ol can be metabolized by yeast alcohol dehydrogenase , suggesting that Poly(ethylene glycol-ran-propylene glycol) monobutyl ether could potentially be involved in similar metabolic pathways.

Transport and Distribution

Due to its ability to form micelles in aqueous solutions , it could potentially be transported within cells and tissues in these micelles.

Subcellular Localization

Due to its ability to form micelles in aqueous solutions , it could potentially localize in various subcellular compartments depending on the local environment.

準備方法

Synthetic Routes and Reaction Conditions

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether is typically synthesized through the polymerization of ethylene oxide and propylene oxide in the presence of a butyl alcohol initiator. The reaction is catalyzed by a base such as potassium hydroxide. The polymerization process involves the sequential addition of ethylene oxide and propylene oxide to the growing polymer chain .

Industrial Production Methods

In industrial settings, the production of poly(ethylene glycol-ran-propylene glycol) monobutyl ether involves large-scale polymerization reactors where the reaction conditions are carefully controlled to achieve the desired molecular weight and composition. The product is then purified and formulated for various applications .

化学反応の分析

Types of Reactions

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether can undergo various chemical reactions, including:

Oxidation: The ether groups can be oxidized to form carbonyl compounds.

Reduction: The polymer can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

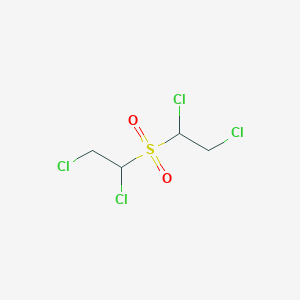

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alcohols.

Substitution: Various substituted ethers.

類似化合物との比較

Similar Compounds

- Poly(ethylene glycol) monobutyl ether

- Poly(propylene glycol) monobutyl ether

- Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol)

Uniqueness

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether is unique due to its random copolymer structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it more versatile compared to block copolymers, which have distinct hydrophilic and hydrophobic segments .

特性

IUPAC Name |

butan-1-ol;ethane-1,2-diol;propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.C3H8O2.C2H6O2/c1-2-3-4-5;1-3(5)2-4;3-1-2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3;3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNOIORHZMRPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CC(CO)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear blue liquid; [BORIDE MSDS] | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, methyl, polymer and oxirane, butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9038-95-3, 68551-14-4 | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated propoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

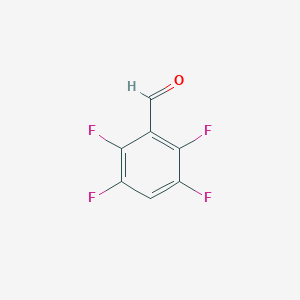

Feasible Synthetic Routes

Q1: What makes Poly(ethylene glycol-ran-propylene glycol) monobutyl ether suitable for use as a base oil in grease formulations?

A1: Poly(ethylene glycol-ran-propylene glycol) monobutyl ether (PAG) exhibits excellent solubility with certain ionic liquids, making it a suitable base oil for conductive greases. [] This property allows for the incorporation of conductive additives, such as ionic liquids, into the grease formulation, enhancing its electrical conductivity. []

Q2: How does the addition of carbon nanotubes (CNTs) affect the properties of PAG-based grease?

A2: Incorporating carbon nanotubes, particularly single-walled carbon nanotubes (SWCNTs), into PAG grease significantly enhances its electrical conductivity. [] Studies show SWCNTs can reduce the volume resistivity of PAG grease by over 10,000 times. [] Additionally, CNTs improve the grease's tribological properties, showing better friction-reducing and anti-wear abilities compared to traditional additives like carbon black. [] This improvement is attributed to the small size and large surface area of CNTs, which allows them to adsorb onto metal surfaces, forming a protective film. []

Q3: Can Poly(ethylene glycol-ran-propylene glycol) monobutyl ether be used for applications beyond conductive greases?

A3: Yes, Poly(ethylene glycol-ran-propylene glycol) monobutyl ether demonstrates versatility beyond conductive greases. Research highlights its effectiveness in aqueous two-phase extraction systems (ATPES). [, , ] For instance, a UCON-NaH2PO4 ATPES proved successful in extracting and separating polycyclic aromatic hydrocarbons (PAHs) from water and soil samples. [] Furthermore, a thermo-sensitive UCON/KH2PO4 ATPES enabled the direct separation and purification of α-Lactalbumin from cow milk whey. []

Q4: What are the advantages of using Poly(ethylene glycol-ran-propylene glycol) monobutyl ether in aqueous two-phase extraction systems?

A4: Poly(ethylene glycol-ran-propylene glycol) monobutyl ether offers several advantages in ATPES. It allows for the efficient partitioning of target compounds, such as PAHs [] and proteins [], between the two phases. Moreover, in specific systems like the UCON/KH2PO4 ATPES, the UCON can be recovered through thermally induced phase separation and reused without significant loss in extraction efficiency. [] This recyclability makes it an economically viable and environmentally friendly option for separation and purification processes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9H-Pyrido[2,3-b]indole](/img/structure/B28389.png)